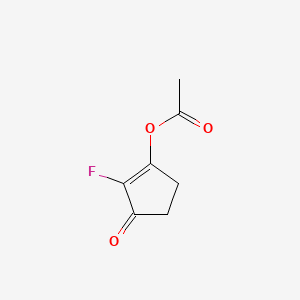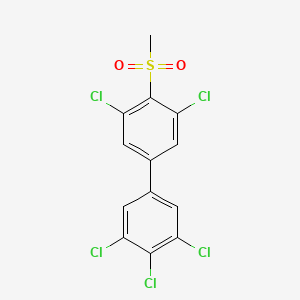
4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached. It is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals known for their environmental persistence and potential health impacts .
Méthodes De Préparation
Analyse Des Réactions Chimiques
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions may result in the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls and their derivatives.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies focus on its impact on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the development of materials and chemicals that require specific chlorinated biphenyl structures
Mécanisme D'action
The mechanism of action of 4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl involves its interaction with cellular components. It can induce the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. The compound’s molecular targets include enzymes involved in drug metabolism and detoxification pathways . The pathways involved often relate to oxidative stress and endocrine disruption .
Comparaison Avec Des Composés Similaires
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. Similar compounds include:
3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: Another methylsulfonyl derivative with a different chlorination pattern.
2,2’,4,5,5’-Pentachlorobiphenyl: A parent compound without the methylsulfonyl group.
4-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: A similar compound with a different position of the methylsulfonyl group
These compounds share some chemical properties but differ in their biological activities and environmental behaviors, highlighting the uniqueness of 4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl .
Propriétés
Numéro CAS |
128759-99-9 |
|---|---|
Formule moléculaire |
C13H7Cl5O2S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1,3-dichloro-2-methylsulfonyl-5-(3,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-10(16)4-7(5-11(13)17)6-2-8(14)12(18)9(15)3-6/h2-5H,1H3 |
Clé InChI |
UMNNOCDFVJZPPM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


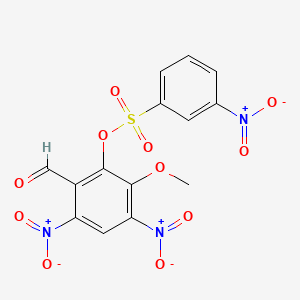
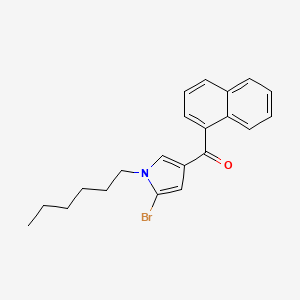

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
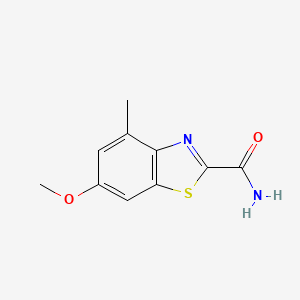
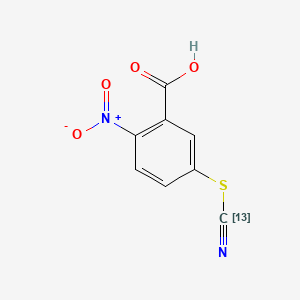
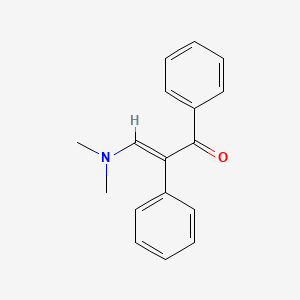
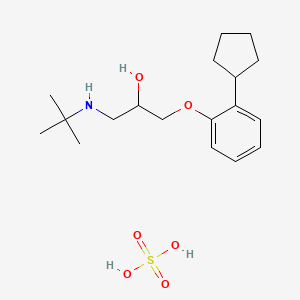
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

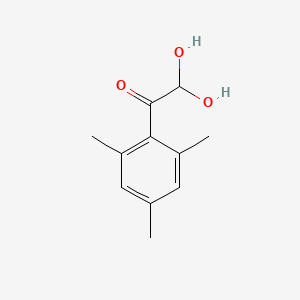
![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
